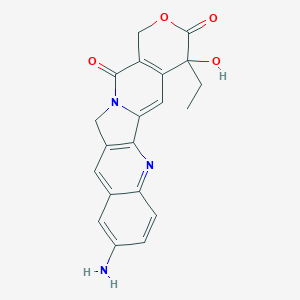

Camptothecin, 10-amino-

説明

Camptothecin, 10-amino- is a naturally occurring alkaloid that has been found to possess antitumor activities. It was first isolated from the bark of the Chinese tree Camptotheca acuminata in the 1960s. Since then, it has been extensively studied for its potential as an anticancer agent. In

作用機序

Camptothecin, 10-amino- exerts its anticancer effects by inhibiting the activity of topoisomerase I. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and repair. Camptothecin, 10-amino- binds to the enzyme and stabilizes the cleavable complex that is formed between the enzyme and DNA. This prevents the enzyme from completing its function, leading to DNA damage and cell death.

生化学的および生理学的効果

Camptothecin, 10-amino- has been found to have several biochemical and physiological effects on cancer cells. It can induce apoptosis, or programmed cell death, by activating the caspase pathway. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Camptothecin, 10-amino- can modulate the expression of various genes involved in cell cycle regulation and DNA repair.

実験室実験の利点と制限

One of the major advantages of Camptothecin, 10-amino- is its potency against a wide range of cancer types. It has been found to be effective against both solid tumors and hematological malignancies. Additionally, it has a unique mechanism of action that is different from other anticancer agents, making it a valuable addition to the arsenal of chemotherapeutic agents. However, Camptothecin, 10-amino- has several limitations for lab experiments. It is a complex molecule that is difficult to synthesize, and its solubility is limited, which can make it challenging to administer in vivo. Additionally, it can cause toxicity in normal cells, which can limit its therapeutic window.

将来の方向性

There are several future directions for research on Camptothecin, 10-amino-. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the molecule. Another area of research is the development of prodrugs that can enhance the solubility and bioavailability of Camptothecin, 10-amino-. Additionally, there is ongoing research on the use of Camptothecin, 10-amino- in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, there is interest in the development of targeted delivery systems that can deliver Camptothecin, 10-amino- specifically to cancer cells, reducing the risk of toxicity in normal cells.

Conclusion:

Camptothecin, 10-amino- is a complex molecule that has shown promise as an anticancer agent. Its unique mechanism of action and potency against a wide range of cancer types make it a valuable addition to the arsenal of chemotherapeutic agents. However, its complex structure and limited solubility present challenges for its synthesis and administration. Ongoing research is focused on developing more efficient synthesis methods, enhancing its bioavailability, and reducing its toxicity in normal cells. With continued research, Camptothecin, 10-amino- has the potential to become an important tool in the fight against cancer.

合成法

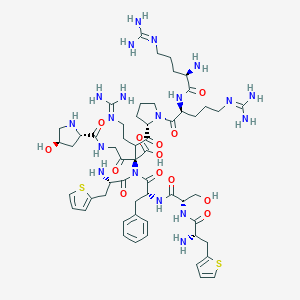

Camptothecin, 10-amino- is a complex molecule that is difficult to synthesize. The most common method for its synthesis involves the modification of the natural product camptothecin. This can be achieved by introducing an amino group at position 10 of the camptothecin molecule. The modified molecule can then be purified using various chromatography techniques.

科学的研究の応用

Camptothecin, 10-amino- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, Camptothecin, 10-amino- can cause DNA damage and induce cell death in cancer cells. It has been found to be effective against a wide range of cancer types, including lung, breast, ovarian, and colon cancers.

特性

IUPAC Name |

7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908842 | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Camptothecin, 10-amino- | |

CAS RN |

104195-62-2 | |

| Record name | 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)